molecular formula C12H17NO2 B3278237 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine CAS No. 67445-12-9

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B3278237
CAS No.: 67445-12-9
M. Wt: 207.27 g/mol
InChI Key: OVSNYLXMTWOUKT-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a bicyclic amine derivative featuring a partially hydrogenated naphthalene core substituted with two methoxy groups at positions 6 and 6. The compound’s structure combines a rigid aromatic system with a flexible amine-containing tetrahydronaphthalene scaffold, making it a valuable intermediate in pharmaceutical research. The compound’s synthesis typically involves multi-step strategies, including cyclization and functional group modifications, as seen in structurally related analogs .

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-14-11-6-8-3-4-10(13)5-9(8)7-12(11)15-2/h6-7,10H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVSNYLXMTWOUKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(CCC2=C1)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with 6,7-dimethoxy-1-tetralone.

    Reduction: The ketone group of 6,7-dimethoxy-1-tetralone is reduced to the corresponding alcohol using a reducing agent such as sodium borohydride.

    Amination: The alcohol is then converted to the amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing similar synthetic routes but optimized for efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: It can be further reduced to form more saturated amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a precursor in the synthesis of pharmacologically active compounds, including those with anti-inflammatory, anti-cancer, and neuroprotective properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: It is used in research to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amine functionality play crucial roles in binding to these targets, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives being studied.

Comparison with Similar Compounds

Positional Isomers

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine (CAS 81861-30-5) :
    • Lacks the 7-methoxy group, reducing steric hindrance and electronic donating effects.
    • Molecular weight: 177.24 g/mol (vs. 207.27 g/mol for the query compound) .

N-Substituted Derivatives

  • trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) :
    • Incorporates a bulky cyclohexyl group at position 4 and N,N-dimethylation.
    • Higher crystallinity (melting point: 137–139°C) compared to oily analogs like 5m and 5n .

Stereochemical Variations

  • (S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS 1213144-63-8) :
    • Amine group at position 1 (vs. 2) and (S)-configuration.
    • Molecular weight: 207.27 g/mol; hydrochloride salt improves solubility .
  • (R)-5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (CAS 58349-15-8) :
    • (R)-enantiomer demonstrates the role of stereochemistry in biological activity, though specific data are unavailable .

Tetrahydroisoquinoline Derivatives

  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Isoquinoline core (vs. tetrahydronaphthalene) with a carboxylic acid group. Exhibits antiproliferative activity in hepatocellular carcinoma models by modulating metabolic pathways .
  • 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carboxamide: Carboxamide group enhances hydrogen-bonding capacity, influencing target selectivity .

Data Table: Key Comparative Properties

Compound Name Substituents Amine Position Molecular Weight (g/mol) Melting Point/Physical State Key Applications/Notes
This compound 6,7-dimethoxy 2 207.27 Not reported Pharmaceutical intermediate
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine 6-methoxy 2 177.24 Not reported Reference for substituent effects
trans-4-Cyclohexyl-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-2-amine (5l) 4-cyclohexyl, N,N-dimethyl 2 Not reported 137–139°C (crystalline) High affinity in receptor studies
(S)-6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride 6,7-dimethoxy, (S)-configuration 1 207.27 Hydrochloride salt (solid) Improved solubility for drug formulations
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid 6,7-dimethoxy, carboxylic acid 3 (isoquinoline) Not reported Not reported Antiproliferative agent in HCC

Biological Activity

6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with the molecular formula C12_{12}H17_{17}NO2_2. It is characterized by the presence of two methoxy groups at the 6 and 7 positions and an amine group at the 2 position on the tetrahydronaphthalene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and neuroprotection.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. The methoxy groups and the amine functionality are crucial for binding to these targets, which may include enzymes and receptors. The specific pathways and molecular interactions are still under investigation but suggest potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders .

Pharmacological Studies

Recent studies have evaluated the pharmacological properties of this compound:

  • Anticancer Activity : A series of derivatives based on this compound were synthesized and tested for their cytotoxic effects on K562 cell lines. Notably, certain derivatives exhibited IC50_{50} values comparable to that of verapamil, indicating significant potential for reversing multidrug resistance in cancer therapy .
  • Neuroprotective Effects : Research has indicated that compounds related to this compound may offer neuroprotective effects by modulating neurotransmitter systems or protecting against oxidative stress .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that derivatives of this compound showed varying degrees of cytotoxicity against cancer cell lines. For instance, specific derivatives exhibited IC50_{50} values as low as 0.65 μM against resistant cancer cells .
  • Cardiomyocyte Function : Another study focused on the effects of this compound on cardiomyocyte Na+^+/Ca2+^{2+} exchange under both normoxic and hypoxic conditions. The findings suggested that it could influence cardiac function by modulating ion exchange processes .

Synthetic Routes

The synthesis of this compound typically involves:

  • Starting Material : The synthesis begins with 6,7-dimethoxy-1-tetralone.
  • Reduction : The ketone group is reduced to an alcohol using sodium borohydride.
  • Amination : The alcohol is converted to the amine through reductive amination processes .
PropertyValue
Molecular FormulaC12_{12}H17_{17}NO2_2
Molecular Weight207.27 g/mol
CAS Number67445-12-9

Reaction Characteristics

The compound can undergo various chemical reactions:

  • Oxidation : Can be oxidized to form quinones.
  • Reduction : Further reduction can yield more saturated derivatives.
  • Substitution : The methoxy groups are amenable to nucleophilic substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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